REACTION_CXSMILES
|
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][CH:3]=1.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.C(Cl)Cl>[C:13]1([S:19]([N:4]2[C:5]3=[N:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=[C:10]3[C:2]([I:1])=[CH:3]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5|
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Name
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|
Quantity
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3.5 g
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Type
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reactant
|
Smiles
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IC1=CNC2=NC=C(C=C21)C#N
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Name
|
|
Quantity
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2.49 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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0.57 g
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Type
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catalyst
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Smiles
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[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
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Name
|
|
Quantity
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77 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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2.46 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Type
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CUSTOM
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Details
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then stirred for 40 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
It was then poured onto water (250 mL)
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Type
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EXTRACTION
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Details
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the aqueous phase extracted with more CH2Cl2 (3×60 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic extracts dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
Methanol was added to the resulting solid
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Type
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STIRRING
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Details
|
the mixture stirred for 0.5 h
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Duration
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0.5 h
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Type
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FILTRATION
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Details
|
The solid was filtered off
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Type
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WASH
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Details
|
washed with more methanol (2×)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)C#N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |